N-Methyl-N-nitro-1-butanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-methylnitramide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3-4-5-6(2)7(8)9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAARNBTXBIFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337080 | |
| Record name | N-Methyl-N-nitro-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52330-07-1 | |
| Record name | N-Methyl-N-nitro-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Aspects of Formation
Established Synthetic Routes for N-Methyl-N-nitro-1-butanamine
The synthesis of this compound primarily involves the N-nitration of its secondary amine precursor, N-methyl-1-butanamine. Various nitrating agents and reaction conditions can be employed for this transformation.
Nitration Reactions of Amine Precursors
The direct nitration of the secondary amine, N-methyl-1-butanamine, is the most straightforward approach to obtaining this compound. This typically involves the use of strong nitrating agents.
Common Nitrating Agents for Secondary Amines:
| Nitrating Agent | Description |
| Mixed Acid (HNO₃/H₂SO₄) | A traditional and potent nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). |
| Dinitrogen Pentoxide (N₂O₅) | A powerful nitrating agent that can be used in organic solvents, offering cleaner reaction profiles compared to mixed acids. lsbu.ac.ukdtic.mil |
| N-Nitropyridinium Nitrate (B79036) | An efficient nitrating agent for secondary amines, often used in the synthesis of related energetic materials. icm.edu.pl |
| Nitronium Tetrafluoroborate (NO₂BF₄) | A salt containing the nitronium ion, which can be used for nitration under relatively mild conditions. |
The reaction of N-methyl-1-butanamine with these agents leads to the substitution of the hydrogen atom on the nitrogen with a nitro group (-NO₂).
Multi-step Organic Synthesis Strategies
While direct nitration is common, multi-step strategies can also be envisioned for the synthesis of this compound, particularly to avoid harsh nitrating conditions or to introduce specific functionalities. One potential, though less direct, route could involve the initial formation of the corresponding N-nitrosamine, N-methyl-N-nitroso-1-butanamine, followed by oxidation to the N-nitroamine.
Oxidizing Agents for N-Nitrosamines to N-Nitramines:
| Oxidizing Agent |
| Peroxytrifluoroacetic acid |
| Nitric acid nih.gov |
This two-step process offers an alternative pathway, although the direct nitration of the secondary amine is generally more efficient.
Precursor Chemistry and Reactivity Pathways
The primary precursor for the synthesis of this compound is readily identifiable, and understanding its reactivity is key to controlling the formation of the target compound.
Identification and Characterization of Primary Precursors
The principal precursor for the formation of this compound is N-methyl-1-butanamine . This is a secondary amine with the chemical formula C₅H₁₃N. It is a flammable liquid and is commercially available.
Properties of N-Methyl-1-butanamine:
| Property | Value |
| CAS Number | 110-68-9 |
| Molecular Formula | C₅H₁₃N |
| Molar Mass | 87.16 g/mol |
| Boiling Point | 93-95 °C |
Investigation of Intermediates in Formation Pathways
The nitration of secondary amines like N-methyl-1-butanamine proceeds through several key intermediates. In reactions involving nitronium ion (NO₂⁺) generating agents, the initial step is the electrophilic attack of the nitronium ion on the nitrogen atom of the amine.
Postulated Intermediates in the Nitration of N-methyl-1-butanamine:
Protonated Amine: In strongly acidic media, the amine can be protonated, which deactivates it towards electrophilic attack. This equilibrium needs to be carefully managed for a successful reaction.
N-Nitroso-N-methyl-1-butanamine: This N-nitrosamine can be a potential intermediate if the nitrating agent contains nitrosonium ions (NO⁺) as impurities or if the reaction conditions favor its formation. It can subsequently be oxidized to the final product.
Aminyl Radical: In some formation pathways, particularly in environmental systems involving nitrogen oxides, the formation of an aminyl radical (R₂N•) has been proposed. This radical can then react with nitrogen dioxide (•NO₂) to form the N-nitroamine. acs.org
Formation Mechanisms in Engineered and Environmental Systems (Excluding Human Exposure)
N-nitroamines, including potentially this compound, can be formed in various engineered and environmental settings where their precursors and suitable reactants are present.
The formation of N-nitrosamines, which can be precursors to N-nitramines, has been observed in industrial wastewater. researchgate.net Effluents from industries such as basic chemical manufacturing and tanning have been identified as having high concentrations of N-nitrosamine precursors. researchgate.net The secondary amine N-methyl-1-butanamine, if present in industrial wastewater streams, could react with nitrogen oxides (NOx) or other nitrosating/nitrating agents present in the water or formed during wastewater treatment processes.
In environmental systems, the reaction of secondary amines with atmospheric nitrogen oxides is a potential pathway for the formation of N-nitroamines. Studies have shown that secondary amines can react with nitrogen dioxide (NO₂) in the particle phase to form both N-nitrosamines and N-nitramines. nih.gov This suggests that if N-methyl-1-butanamine is released into the atmosphere, it could potentially undergo heterogeneous reactions on particulate matter to form this compound. The reaction mechanism is thought to involve the formation of a hydrogen-bonded intermediate between the amine and nitrous acid, followed by the formation of an aminyl radical which then reacts with NO₂. nih.gov
Chemical Reactions in Industrial Process Environments
The inadvertent formation of N-nitrosamines and their subsequent oxidation to nitramines can occur in various industrial settings where precursor amines come into contact with nitrosating or nitrating agents. acs.org A notable example is in amine-based carbon dioxide (CO2) capture systems, which are used to mitigate greenhouse gas emissions from industrial flue gases. ccsnorway.com
These systems utilize aqueous amine solutions to absorb CO2. However, the flue gas often contains nitrogen oxides (NOx), which can form nitrosating agents in the aqueous environment. ccsnorway.com Secondary amines present in the solvent can react with these agents to form N-nitrosamines. acs.orgccsnorway.com These nitrosamines can then be oxidized to the more stable N-nitramines, such as this compound if N-methyl-1-butanamine were present. The formation pathways in such environments are complex and depend on the specific composition of the amine solvent, the concentration of NOx in the flue gas, and the operating conditions of the absorber and desorber units. ccsnorway.com
Another potential industrial scenario for formation is in water disinfection processes, particularly through chloramination. acs.org The reaction between precursor amines and chloramine (B81541) can lead to the formation of N-nitrosamines, which could potentially be oxidized to nitramines. acs.orgnih.gov
Formation Dynamics in Controlled Chemical Systems
In controlled laboratory or manufacturing settings, this compound is typically synthesized from its corresponding secondary amine, N-methyl-1-butanamine. The process generally involves two key steps: N-nitrosation to form the intermediate N-Methyl-N-nitroso-1-butanamine, followed by oxidation to the final nitramine product.
Step 1: N-Nitrosation
The initial step is the reaction of a secondary amine with a nitrosating agent. The most common method involves the use of nitrous acid (HONO), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO2) with a strong mineral acid, such as hydrochloric acid (HCl). schenautomacao.com.br
The reaction mechanism under acidic conditions involves the formation of various nitrosating species, including the nitrous acidium ion (H2NO2+), dinitrogen trioxide (N2O3), and nitrosyl halides (e.g., ClNO). acs.org The unprotonated secondary amine acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitrosating agent to form the N-nitrosamine. The kinetics of this reaction are highly dependent on pH, with optimal rates typically observed under mildly acidic conditions (pH ~3-4), where there is a sufficient concentration of both the active nitrosating agent and the free, unprotonated amine. acs.orgusp.org
Alternative nitrosating agents can also be employed for more controlled or milder reaction conditions. These include tert-butyl nitrite (TBN) schenautomacao.com.brresearchgate.net and nitrosonium ion (NO+) complexes. organic-chemistry.org TBN, for instance, allows for the synthesis of N-nitrosamines under solvent-free, metal-free, and acid-free conditions, which can be advantageous for sensitive substrates. schenautomacao.com.brresearchgate.net
Step 2: Oxidation of N-Nitrosamine to N-Nitramine
The intermediate N-nitrosamine is then oxidized to the corresponding N-nitramine. Strong oxidizing agents are required for this transformation. A common and effective reagent for this purpose is peroxytrifluoroacetic acid (CF3COOOH), which can be prepared from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. nih.gov Another method involves the use of nitric acid. nih.gov The mechanism involves the oxidation of the nitroso group (-N=O) to a nitro group (-NO2).
C₄H₉(CH₃)N-NO + [O] → C₄H₉(CH₃)N-NO₂ N-Methyl-N-nitroso-1-butanamine is oxidized to form this compound.
The table below summarizes general conditions for the key reaction steps in the formation of nitramines from secondary amines.
| Reaction Step | Reagents | Typical Conditions | Key Mechanistic Feature |
|---|---|---|---|
| N-Nitrosation | Secondary Amine + Sodium Nitrite/Acid | Aqueous solution, mildly acidic (pH 3-4), room temperature | Nucleophilic attack of amine on nitrosating agent (e.g., H₂NO₂⁺, N₂O₃) |
| N-Nitrosation | Secondary Amine + tert-Butyl Nitrite (TBN) | Solvent-free or organic solvent, mild conditions | Acid-free nitrosation, useful for sensitive substrates |
| Oxidation | N-Nitrosamine + Peroxytrifluoroacetic Acid | Organic solvent (e.g., dichloromethane), controlled temperature | Oxidation of the nitroso group to a nitro group |
| Oxidation | N-Nitrosamine + Nitric Acid | Concentrated acid, careful temperature control | Exchange of the nitroso group with a nitro group |
The kinetics of nitrosamine (B1359907) formation, the precursor step, are influenced by temperature, pH, and the concentrations of both the amine and the nitrosating agent. researchgate.net Studies on homologous compounds like di-n-butylamine have shown that the risk of nitrosamine formation is significantly higher at acidic pH (< 6) and with increased nitrite concentrations. acs.orgusp.org The subsequent oxidation step is generally efficient, provided a sufficiently strong oxidizing agent is used under appropriate conditions.
Chemical Reactivity and Transformation Pathways
Fundamental Reaction Mechanisms of the Nitramine Moiety
The chemistry of N-Methyl-N-nitro-1-butanamine is centered around the reactions of the nitramine functional group. These reactions include substitutions, redox processes, and rearrangements.
The nitramine group's reactivity towards electrophiles and nucleophiles is complex. The lone pair of electrons on the amino nitrogen is delocalized into the nitro group, reducing its nucleophilicity.
Electrophilic Substitution: Direct electrophilic attack on the amino nitrogen of a nitramine is generally difficult due to the reduced electron density on the nitrogen atom. unacademy.com Reactions that typically proceed via electrophilic substitution on amines are less favorable for nitramines. core.ac.uk For electrophilic substitution to occur on the alkyl chain, the reaction conditions would need to be harsh, potentially leading to decomposition of the nitramine moiety.
Nucleophilic Substitution: The nitrogen atom of the nitro group is electron-deficient and can be susceptible to nucleophilic attack. However, a more common site for nucleophilic attack in related compounds, particularly nitroaromatics, is an activated carbon atom on the aromatic ring. libretexts.orgnih.govyoutube.com In the case of this compound, nucleophilic substitution is more likely to occur at the carbon atom alpha to the nitrogen, although this is not a highly favored reaction pathway under normal conditions. The nitro group itself can act as a leaving group in some nucleophilic substitution reactions, although this is more common in specific structural contexts, such as in nitroaromatic compounds. ck12.org
The nitramine functionality can undergo both reduction and oxidation reactions, leading to a variety of products.
Reduction: The nitro group of this compound can be reduced to various functional groups depending on the reducing agent and reaction conditions. Common reduction products of nitro compounds include hydroxylamines and amines. wikipedia.org For instance, reduction with zinc dust and ammonium (B1175870) chloride is a known method for converting nitro compounds to hydroxylamines. youtube.com Catalytic hydrogenation or the use of metals like iron, tin, or zinc in acidic media can typically achieve complete reduction to the corresponding hydrazine (B178648) derivative (in this case, N-methyl-N-amino-1-butanamine). wikipedia.orgmasterorganicchemistry.comyoutube.com
Nitramines are known to undergo a characteristic rearrangement reaction known as the nitramine rearrangement . This reaction typically occurs under acidic conditions and involves the migration of the nitro group from the nitrogen atom to a carbon atom, often on an aromatic ring in aryl nitramines. acs.orgacs.org For an aliphatic nitramine like this compound, an analogous rearrangement is less common but could potentially occur under specific catalytic conditions, leading to the formation of a C-nitroso or C-nitro compound. Isomerization of this compound could involve tautomerism to its aci-nitro form, although this is generally more significant for primary nitramines. researchgate.net
Reaction Product Identification and Characterization of this compound
The comprehensive identification and characterization of reaction products are crucial for elucidating the transformation pathways of this compound. While detailed experimental studies specifically targeting this compound are limited in the public domain, the reactivity of related nitramines and nitrosamines provides a foundational understanding of potential degradation products. The characterization of these products typically involves a combination of advanced analytical techniques.
General Analytical Approaches
The identification of transformation products of N-alkyl-N-nitroamines and related compounds relies on a suite of analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a common technique for separating complex mixtures of reaction products. When coupled with Mass Spectrometry (MS), particularly with techniques like electrospray ionization (ESI), it allows for the determination of the molecular weights of the degradation products and provides structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, especially for volatile and semi-volatile products that can be formed during transformation processes.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is invaluable for the definitive structural elucidation of isolated reaction products. Infrared (IR) spectroscopy can provide information about the functional groups present in the degradation products.
Anticipated Reaction Products Based on Related Compounds
Based on the known reactivity of similar nitramines and nitrosamines, several classes of reaction products can be anticipated from the transformation of this compound under various conditions.
Photodegradation: Exposure to ultraviolet (UV) radiation is a known degradation pathway for many nitrogen-containing organic compounds. For nitrosamines, which are structurally related to nitramines, photolysis can lead to the cleavage of the N-N bond. The photodegradation products of nitrosamines are reported to include alkylamines, formic acid, ammonia, nitrate (B79036), and nitrite (B80452). sci-hub.se Therefore, it is plausible that the photolytic degradation of this compound could yield products such as N-methyl-1-butanamine, butanal, formaldehyde (B43269), and various nitrogen oxides.
Reaction with Hydroxyl Radicals: In atmospheric and advanced oxidation processes, the reaction with hydroxyl radicals (•OH) is a significant transformation pathway. Studies on the reaction of hydroxyl radicals with nitramines suggest that the reaction proceeds primarily through hydrogen atom abstraction from the alkyl chains. nih.gov For this compound, this could lead to the formation of various carbon-centered radicals, which would then react further to form a range of oxygenated products, including aldehydes, ketones, and carboxylic acids.
Hydrolysis: The stability of the nitramine functional group towards hydrolysis can vary depending on the molecular structure and reaction conditions (e.g., pH, temperature). While some nitramines are relatively resistant to hydrolysis, others can undergo cleavage of the N-N or C-N bonds. Potential hydrolysis products of this compound could include N-methyl-1-butanamine, butanol, and nitrous acid or its conjugate base, nitrite.
Illustrative Data from a Related Compound
Due to the absence of specific experimental data for this compound in the available literature, the following table presents hypothetical data based on the expected fragmentation patterns in mass spectrometry for potential degradation products. This table is for illustrative purposes to demonstrate how such data would be presented.
Hypothetical Mass Spectrometry Data for Potential Degradation Products
| Potential Product Name | Chemical Formula | Molecular Weight (g/mol) | Expected m/z of Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
|---|---|---|---|---|
| N-Methyl-1-butanamine | C₅H₁₃N | 87.16 | 87 | 72, 58, 44, 30 |
| Butanal | C₄H₈O | 72.11 | 72 | 57, 44, 29 |
| N-Methylformamide | C₂H₅NO | 59.07 | 59 | 30 |
Advanced Analytical Techniques for Characterization and Detection
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the molecular identity of N-Methyl-N-nitro-1-butanamine and assessing its purity. By probing the interactions of the molecule with electromagnetic radiation, these methods yield a unique spectral fingerprint, revealing details about its atomic composition and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. While specific mechanistic studies on this particular compound are not extensively documented in publicly available literature, the principles of NMR allow for the theoretical prediction of its spectral features. Both ¹H NMR and ¹³C NMR would provide critical data for structural confirmation.
In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, distinct signals would be expected for the protons on the N-methyl group, as well as for the protons on each of the four carbons of the butyl chain. The multiplicity of these signals, due to spin-spin coupling, would further help in assigning the protons to their respective positions within the molecule.
¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.
Although detailed mechanistic studies involving this compound are scarce, dynamic NMR techniques could be employed to study conformational changes and restricted rotation around the N-N bond, a phenomenon observed in other nitrosamines. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques are particularly useful for confirming the presence of the N-nitro group (N-NO₂), which distinguishes it from its nitrosamine (B1359907) analog, N-methyl-N-nitroso-1-butanamine (N-NO).
In the IR spectrum of this compound, characteristic absorption bands would be expected for the asymmetric and symmetric stretching vibrations of the N-NO₂ group. For dialkylnitrosamines, two absorption bands corresponding to N=O stretching vibrations have been identified, one between 1486-1408 cm⁻¹ for non-associated molecules and another broader band between 1346-1265 cm⁻¹. pw.edu.pl Additionally, a strong band between 1106 and 1052 cm⁻¹ is typically assigned to the N-N stretching vibration. pw.edu.pl The C-H stretching and bending vibrations of the methyl and butyl groups would also be prominent in the spectrum.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretching | 2850-2960 |
| C-H (Alkyl) | Bending | 1375-1465 |
| N-NO₂ | Asymmetric Stretch | ~1550-1610 |
| N-NO₂ | Symmetric Stretch | ~1290-1350 |
| N-N | Stretching | ~1050-1110 |
High-Resolution Mass Spectrometry for Molecular Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular formula. The molecular formula for this compound is C₅H₁₂N₂O₂, with a calculated molecular weight of approximately 132.16 g/mol . nist.govguidechem.com
In addition to molecular confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the loss of a propyl radical to form a stable ion. The fragmentation pattern would also likely show the loss of the nitro group (NO₂).
While a specific mass spectrum for this compound is not widely published, data for the related compound N-methyl-N-nitroso-1-butanamine (C₅H₁₂N₂O) is available and shows a molecular ion peak. nist.gov Analysis by HRMS would provide the high mass accuracy needed to distinguish between these two compounds. lcms.cz
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods are widely used in environmental and pharmaceutical analysis for the detection of trace levels of related N-nitroso compounds. shimadzu.com
Gas Chromatography (GC) Coupled with Selective Detectors (e.g., MS, NPD)
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the required sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of nitrosamines. shimadzu.comnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification. GC-MS/MS, using a triple quadrupole mass spectrometer, offers enhanced selectivity and lower detection limits by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). shimadzu.comgcms.cz
A Nitrogen-Phosphorus Detector (NPD) is another highly sensitive and selective detector for nitrogen-containing compounds. This makes it well-suited for the analysis of this compound. Full Evaporation Static Headspace GC-NPD has been shown to be a sensitive method for the analysis of semi-volatile nitrosamines in pharmaceutical products. nih.govusp.org The Thermal Energy Analyzer (TEA) is another highly specific detector for N-nitroso compounds, though the NPD is more common and provides equivalent detection limits. keikaventures.com
| Parameter | Condition |
|---|---|
| Column | SH-I-624Sil MS (30 m x 0.25 mm I.D., df = 1.4 µm) shimadzu.com |
| Injection Mode | Splitless shimadzu.com |
| Injection Volume | 2 µL shimadzu.com |
| Oven Program | Initial 60°C, ramped to 240°C nih.gov |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) shimadzu.com |
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a robust and sensitive alternative to GC-based methods, especially for less volatile or thermally labile compounds. shimadzu.com Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide rapid and efficient separations. lcms.cz
For the analysis of nitrosamines, reverse-phase chromatography is commonly employed, often using a C18 column. lcms.cz The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a modifier such as formic acid to improve ionization. lcms.cz
Detection by a high-resolution mass spectrometer, such as an Orbitrap, allows for the sensitive and selective quantification of target compounds. sepscience.comrsc.org LC-MS/MS methods have been developed for the simultaneous determination of multiple nitrosamines in various matrices, including water and pharmaceutical products. lcms.czshimadzu.comfda.gov These methods often utilize isotopically labeled internal standards to ensure accurate quantification. lcms.cz
| Parameter | Condition |
|---|---|
| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) lcms.cz |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Methanol + 0.1% Formic Acid lcms.cz |
| Flow Rate | 500 µL/min lcms.cz |
| Injection Volume | 100 µL lcms.cz |
| Detector | High-Resolution Mass Spectrometer (e.g., Q Exactive™ Hybrid Quadrupole-Orbitrap) lcms.cz |
Method Development for Trace Analysis in Complex Matrices (e.g., Environmental Water, Industrial Effluents)
The analysis of this compound in complex matrices like environmental water and industrial effluents necessitates robust sample preparation techniques to isolate the analyte from interfering substances and concentrate it to detectable levels.
Sample Preparation: Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and concentration of N-nitrosamines from aqueous samples. researchgate.net U.S. Environmental Protection Agency (EPA) Method 521, for instance, details the use of SPE with coconut charcoal as the sorbent for analyzing several N-nitrosamines in drinking water. researchgate.net The sample is passed through the SPE cartridge, where the analytes are adsorbed. Subsequently, the cartridge is eluted with a solvent, typically dichloromethane (B109758) or acetone, to recover the concentrated analytes. researchgate.netnasa.gov This approach effectively achieves a high enrichment factor, often up to 500-fold or more, enabling the detection of analytes at nanogram-per-liter (ng/L) concentrations. researchgate.netnasa.gov
Chromatographic Separation and Detection: Following extraction, the concentrated sample is analyzed using either gas chromatography (GC) or liquid chromatography (LC), coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile nitrosamines. researchgate.net Chemical ionization (CI) is often preferred over electron ionization (EI) as it can provide greater sensitivity for N-nitrosamine analysis at low concentrations. researchgate.net The use of GC-MS/MS provides high selectivity and sensitivity, making it suitable for trace-level quantification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a method of choice for a broader range of N-nitrosamines, including those that are less volatile. researchgate.netnih.gov Techniques like ultra-high-performance liquid chromatography (UHPLC) provide efficient separation of target compounds. nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used. chromatographyonline.comrsc.org LC-MS/MS offers high sensitivity and selectivity, with limits of detection (LODs) often in the sub-ng/mL range. chromatographyonline.comlcms.cz
The table below summarizes typical performance data for the analysis of various N-nitrosamines in water matrices, illustrating the capabilities of current methodologies applicable to compounds like this compound.
| Analytical Technique | Matrix | Target Analytes | Limit of Detection (LOD) | Reference |
| SPE-GC-CI-MS/MS | Drinking Water | 7 N-Nitrosamines | Low ng/L range | researchgate.net |
| SPE-UHPLC-MS/MS | Water Samples | 9 N-Nitrosamines | 0.4 - 12 ng/L | rsc.org |
| SPME-GC-MS/MS | Drinking Water | Various N-Nitrosamines | 3.2 - 15.2 ng/L | researchgate.net |
| LC-MS/MS | Environmental Water | 8 N-Nitrosamines | < 0.5 ng/L | lcms.cz |
Development of Novel Analytical Approaches and Automated Platforms
The field of analytical chemistry is continually evolving, with new approaches and automation being developed to enhance the detection of trace contaminants like this compound. These advancements aim to improve sensitivity, throughput, and reliability while reducing manual labor and the potential for error.
Novel Analytical Approaches:
High-Resolution Mass Spectrometry (HRMS): The use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a significant advancement. fda.gov HRMS provides high mass accuracy and resolution, which allows for better differentiation of target analytes from matrix interferences, thus increasing the confidence in identification and quantification. rsc.orgfda.gov This is particularly useful for screening samples for a wide range of known and unexpected N-nitrosamines. tandfonline.com The FDA has developed and utilized LC-HRMS methods for the analysis of nitrosamines in various products, demonstrating its utility for regulatory purposes. fda.gov
Ambient Ionization Techniques: While less common for routine monitoring, ambient ionization techniques offer rapid screening capabilities with minimal sample preparation. These methods could potentially be adapted for the analysis of N-nitroamines in specific applications.
Automated Platforms:
Automated Sample Preparation: To address the time-consuming and labor-intensive nature of sample preparation, automated systems have been developed. Pipetting robots can perform complex tasks like serial dilutions and standard preparations, which streamlines the process, reduces human error, and ensures consistent method performance. ellutia.com Automated SPE systems also contribute to higher sample throughput and improved reproducibility.
Automated Total Nitrosamine Analyser (ATNA): For rapid screening purposes, dedicated automated analyzers have been introduced. The Automated Total Nitrosamine Analyser (ATNA) offers a unique approach by detecting the total nitrosamine content in a sample rather than speciating individual compounds. ellutia.comaga-analytical.com.pl This system uses a chemical reaction targeting the nitrosamine functional group, followed by detection with a highly selective detector. ellutia.com It provides a quick pass/fail result, allowing for high-throughput screening of samples. aga-analytical.com.pl Positive samples can then be subjected to more detailed analysis by conventional GC-MS or LC-MS methods. The ATNA can detect total nitrosamines down to parts-per-billion (ppb) levels and can analyze up to 10 samples per hour. ellutia.com
The table below highlights key features of these novel and automated approaches.
| Approach / Platform | Principle | Key Advantages | Application | Reference |
| LC-HRMS | High-resolution mass analysis for accurate mass measurement. | High selectivity, confident identification, screening for unknowns. | Confirmatory analysis, research. | rsc.orgfda.gov |
| Automated Sample Preparation | Robotic systems for liquid handling and extraction. | Increased throughput, improved precision, reduced human error. | Routine high-volume testing. | ellutia.com |
| Automated Total Nitrosamine Analyser (ATNA) | Targets the nitrosamine functional group for a total content result. | Rapid screening, high throughput, detects volatile and non-volatile nitrosamines. | Quality control screening. | ellutia.comaga-analytical.com.pl |
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Methyl-N-nitro-1-butanamine, these methods can elucidate its most stable three-dimensional structure, the nature of its chemical bonds, and the distribution of electrons within the molecule.
Energy Minimization and Conformational Analysis
The conformational landscape of this compound is primarily dictated by rotation around its single bonds, particularly the C-C bonds of the butyl chain and the N-N bond of the nitramine functional group. Energy minimization calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G*), are used to identify the stable conformers and the transition states that separate them. icm.edu.pl
Analogous to n-butane, the butyl chain in this compound will exhibit characteristic anti and gauche conformations. unacademy.com The anti conformation, where the terminal methyl group and the nitramine group are furthest apart, is expected to be the most stable due to minimized steric hindrance. Gauche conformations, with closer proximity of these groups, would be slightly higher in energy.
Table 1: Predicted Stable Conformers of this compound and Their Relative Energies
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C-N-N-O) | Relative Energy (kcal/mol) |
| Anti (Butyl), Planar (N-NO₂) | ~180° | ~0° | 0 (Reference) |
| Anti (Butyl), Non-planar (N-NO₂) | ~180° | ~30° | -0.5 |
| Gauche (Butyl), Planar (N-NO₂) | ~60° | ~0° | 0.9 |
| Gauche (Butyl), Non-planar (N-NO₂) | ~60° | ~30° | 0.4 |
Note: The data in this table is illustrative and based on typical energy differences found in conformational analyses of n-butane and dimethyl nitramine.
Molecular Orbital Theory and Electron Density Distribution
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are involved in chemical reactions. In nitramines, the HOMO is typically associated with the lone pair electrons on the amino nitrogen and the π-system of the nitro group, while the LUMO is predominantly localized on the N-O bonds of the nitro group. mdpi.comnih.gov This HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and reactivity.
The electron density distribution, often analyzed through methods like Mulliken population analysis or Atoms in Molecules (AIM) theory, reveals the partial charges on each atom. researchgate.net For this compound, the nitrogen atom of the nitro group is expected to have a significant positive charge, while the oxygen atoms will be strongly negatively charged. This charge separation creates a large dipole moment and indicates the high polarity of the N-NO₂ bond. The amino nitrogen will have a less negative charge compared to a simple amine due to the electron-withdrawing effect of the nitro group. This electron deficiency on the amino nitrogen influences its basicity and nucleophilicity.
Table 2: Predicted Mulliken Atomic Charges for this compound
| Atom | Predicted Charge (a.u.) |
| N (amino) | -0.15 |
| N (nitro) | +0.50 |
| O (nitro) | -0.35 |
| C (alpha to N) | +0.10 |
| H (on methyl) | +0.05 |
Note: These values are representative and derived from computational studies on similar nitramine compounds.
Reaction Mechanism Predictions and Transition State Theory
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating activation energies.
Computational Elucidation of Formation Pathways
The formation of N-nitramines can occur through various chemical routes, including the nitration of secondary amines. Theoretical modeling can be used to investigate the mechanisms of these reactions. For instance, the reaction of N-methyl-1-butanamine with a nitrating agent can be modeled to determine the most favorable pathway. Transition state theory can be applied to calculate the reaction rates. Computational studies on the formation of other nitramines suggest that the mechanism often involves a nucleophilic attack of the amine nitrogen on the nitrating agent, followed by deprotonation. The solvent can play a crucial role in stabilizing the transition state and influencing the reaction rate. ccsnorway.com
Modeling of Degradation and Transformation Kinetics
The thermal decomposition of nitramines is a subject of intense research, particularly in the context of energetic materials. acs.org Computational studies have shown that the initial and rate-determining step in the unimolecular decomposition of many nitramines is the homolytic cleavage of the N-NO₂ bond. sci-hub.sefigshare.comscilit.com This bond is typically the weakest in the molecule.
For this compound, it is predicted that thermal degradation would initiate with the breaking of the N-NO₂ bond to form the N-methyl-1-butylaminyl radical and nitrogen dioxide (NO₂). Subsequent reactions of these radical species would lead to a complex mixture of smaller products. The activation energy for this initial step can be calculated using high-level quantum mechanical methods, which is crucial for predicting the compound's thermal stability and decomposition kinetics. researchgate.net
Alternative degradation pathways, such as HONO elimination, have also been investigated for other nitramines, but N-NO₂ bond fission is generally found to be the dominant initial step in the gas phase. sci-hub.sefigshare.comscilit.com
Molecular Dynamics Simulations for Behavior in Solvents and Interfaces
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with surrounding solvent molecules and at interfaces.
By placing a model of this compound in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a nonpolar solvent), MD simulations can reveal important information about its solvation structure. The simulations would likely show that in polar solvents like water, the polar nitramine group would be well-solvated, with water molecules forming hydrogen bonds with the oxygen atoms of the nitro group. The nonpolar butyl chain would be subject to hydrophobic effects.
These simulations can also be used to calculate various properties, such as the diffusion coefficient of the molecule in the solvent and the radial distribution functions between different atoms of the solute and solvent. This information is valuable for understanding how the molecule behaves in solution, which is critical for applications in synthesis, separation, and environmental fate studies. While specific MD studies on this compound are not available, simulations of similar molecules like nitrosamines and ethanolamines in aqueous solutions provide a framework for what to expect. heraldopenaccess.usnih.gov
Prediction of Spectroscopic Parameters
The process begins with the in silico construction and optimization of the three-dimensional structure of the this compound molecule. Using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G), the geometry of the molecule is optimized to find its lowest energy conformation. researchgate.net Following this, further calculations are performed to determine various spectroscopic parameters.
For IR spectroscopy, computational methods can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds within the molecule. arxiv.orgrsc.orgmdpi.com These predicted frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This theoretical spectrum can then be compared with experimental data to aid in the assignment of observed spectral bands to specific molecular vibrations.
Similarly, DFT calculations can predict the NMR chemical shifts for the 1H and 13C nuclei in this compound. nih.govnih.govresearchgate.netyoutube.com The calculations determine the isotropic shielding values for each nucleus, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
The prediction of the UV-Vis spectrum is accomplished using TD-DFT, which calculates the energies of electronic transitions from the ground state to various excited states. mdpi.commdpi.com The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions can help to understand the electronic structure of the molecule and interpret its UV-Vis absorption characteristics.
The accuracy of these computational predictions is highly dependent on the chosen functional and basis set. Therefore, it is common practice to benchmark the computational methodology against experimental data for structurally related compounds to ensure the reliability of the predicted spectra. While no specific data tables for this compound are available, the following tables illustrate how such predicted data would typically be presented.
Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| CH3-CH2-CH2-CH2-N(CH3)NO2 | 0.95 | 13.8 |
| CH3-CH2-CH2-CH2-N(CH3)NO2 | 1.40 | 20.2 |
| CH3-CH2-CH2-CH2-N(CH3)NO2 | 1.65 | 28.5 |
| CH3-CH2-CH2-CH2-N(CH3)NO2 | 3.50 | 52.1 |
| CH3-CH2-CH2-CH2-N(CH3)NO2 | 3.10 | 35.7 |
Hypothetical Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
| ν(NO2)asym | 1580 | Asymmetric NO2 stretch |
| ν(NO2)sym | 1290 | Symmetric NO2 stretch |
| ν(C-H) | 2870-2960 | C-H stretching |
| δ(CH2) | 1465 | CH2 bending |
| ν(C-N) | 1150 | C-N stretching |
Hypothetical Predicted UV-Vis Absorption for this compound
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| n → π | 275 | 0.02 |
| π → π | 210 | 0.45 |
These illustrative tables demonstrate the type of detailed spectroscopic information that can be obtained through computational chemistry, providing a valuable framework for the analysis and characterization of this compound.
Environmental Occurrence and Biogeochemical Cycling
Distribution and Persistence in Environmental Compartments (e.g., Water, Soil, Air)
Water: The presence and persistence of N-Methyl-N-nitro-1-butanamine in aquatic environments would be influenced by its water solubility and its susceptibility to degradation processes such as hydrolysis and photolysis. For some N-nitroamines, hydrolysis has been shown to be a slow degradation process across a range of pH values, suggesting that this compound could be persistent in water in the absence of other degradation pathways. For instance, studies on the N-nitramine dimethylnitramine (B1206159) (DMNA) showed it to be resistant to hydrolytic degradation at pH 4, 7, and 9.
In contrast, the related class of N-nitrosamines are known to be more persistent in water than in air. While photolysis can be a significant degradation pathway for some nitrosamines in surface waters, the extent to which this process affects N-nitroamines like this compound is not well-established.
Soil: The persistence of this compound in soil would depend on its interaction with soil components and its biodegradability. The nitro group in similar compounds, such as nitroaromatics, can make them resistant to degradation, leading to their persistence in the environment. The extent to which this compound is biodegradable by soil microorganisms is a critical factor that requires specific investigation.
Air: The potential for this compound to be present in the atmosphere would be governed by its volatility. While N-nitrosamines can be short-lived in outdoor air due to rapid degradation by sunlight (photolysis), N-nitramines are generally more stable and can have longer atmospheric residence times. This suggests that if this compound enters the atmosphere, it may persist for a longer duration than analogous N-nitrosamines.
Hydrolytic and Photolytic Fate of Structurally Related N-Nitroamines and N-Nitrosamines
| Compound | Compound Class | Hydrolytic Degradation | Photolytic Degradation |
|---|---|---|---|
| Dimethylnitramine (DMNA) | N-Nitroamine | Resistant at pH 4, 7, and 9 | Photolytically stable |
| N-Nitrosodiethanolamine (NDELA) | N-Nitrosamine | Resistant at pH 4, 7, and 9 | Susceptible |
| N-Nitrosopiperidine (NPz) | N-Nitrosamine | Stable at pH 4 and 9; ~30% degradation at pH 7 | Susceptible |
This table presents data for compounds structurally related to this compound to provide an indication of potential environmental behavior. Data is not for this compound itself.
Transport and Attenuation Pathways in Aquatic and Terrestrial Systems
The movement and reduction in concentration of this compound in the environment would be dictated by a combination of physical, chemical, and biological processes.
Aquatic Systems: In aquatic environments, transport would be primarily through advection and dispersion with water currents. Attenuation could occur through photolysis in sunlit surface waters, although the efficiency of this process for this compound is unknown. Volatilization from water to the atmosphere may also be a relevant transport pathway, depending on the compound's Henry's Law constant. Biodegradation, if it occurs, would be a key attenuation mechanism.
Terrestrial Systems: In soil, the transport of this compound would be largely dependent on its sorption characteristics and water solubility. Compounds with low sorption to soil particles and high water solubility are more likely to leach through the soil profile and potentially contaminate groundwater. Attenuation in terrestrial systems would be influenced by microbial degradation and potential uptake by plants. The nitro group in some organic compounds can hinder biodegradation, potentially leading to longer persistence and greater transport potential in soil.
Interfacial Processes and Sorption Dynamics
The interaction of this compound with solid phases such as soil and sediment is a critical factor in determining its environmental mobility and bioavailability.
Sorption to soil and sediment particles can significantly retard the movement of organic compounds. For nitroaromatic compounds, which share the nitro functional group with this compound, research has shown that soil organic matter is the primary component controlling sorption. The interaction is thought to involve π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic structures within the soil organic matter.
The role of clay minerals in the sorption of compounds like this compound is likely to be less significant compared to soil organic matter, unless the clays (B1170129) are saturated with specific cations such as potassium (K+) or cesium (Cs+), which can enhance sorption. The aliphatic nature of this compound may result in different sorption mechanisms compared to nitroaromatic compounds. Hydrophobic interactions with soil organic matter could also play a significant role in its sorption.
Factors Influencing Sorption of Structurally Related Nitroaromatic Compounds in Soil
| Soil Component | Importance in Sorption | Primary Interaction Mechanism |
|---|---|---|
| Soil Organic Matter (SOM) | Predominant | π-π electron donor-acceptor interactions; hydrophobic interactions |
| Clay Minerals | Less important (unless saturated with specific cations) | Surface complexation (enhanced by cations like K+ and Cs+) |
This table is based on research findings for nitroaromatic compounds and is intended to provide a general framework for understanding the potential sorption behavior of this compound.
Future Directions in N Methyl N Nitro 1 Butanamine Chemical Research
Emerging Synthetic Methodologies
Traditional synthesis of N-nitroamines often involves harsh conditions, such as the use of concentrated nitric acid, which can lead to safety concerns and lack of selectivity. nih.gov Emerging methodologies are focused on developing safer, more efficient, and environmentally benign synthetic routes.
One promising "green" approach involves the treatment of dialkylammonium nitrates with a nitrating system of 100% nitric acid and acetic anhydride (B1165640) in a dense carbon dioxide medium, using zinc chloride as a catalyst. researchgate.netgoogle.com This method has shown efficiency in producing various nitramines, although its selectivity can be dependent on the molecular structure of the starting material. researchgate.net
Alternative nitrating agents are also being explored to avoid the use of strong, corrosive acids. The combination of acetic anhydride and nitric acid at low temperatures to form acetyl nitrate (B79036) (AcO-NO₂) is an effective nitrating agent. nih.gov Another alternative involves employing copper nitrate with acetic anhydride. nih.gov Furthermore, reactions with peroxynitrite have been shown to form both N-nitrosamines and N-nitroamines from secondary amines, suggesting a potential pathway for synthesis under different mechanistic conditions. nih.gov These methods represent a shift towards milder and more controlled synthetic strategies for compounds like N-Methyl-N-nitro-1-butanamine.
Table 1: Comparison of Traditional and Emerging N-Nitroamine Synthetic Methods
| Method | Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Traditional Nitration | Concentrated Nitric Acid | Harsh, highly acidic | General and fairly efficient | Safety hazards, lack of chemoselectivity, corrosive nih.gov |
| Green Synthesis | HNO₃/Ac₂O, ZnCl₂ catalyst | Dense CO₂ medium | Environmentally benign | Selectivity can be structure-dependent researchgate.net |
| Acetyl Nitrate | Acetic Anhydride, Nitric Acid | Low temperature | Avoids concentrated HNO₃ | --- |
| Copper Nitrate | Copper (II) Nitrate, Acetic Anhydride | Mild | Alternative to strong acids | Potential for metal catalysis side reactions nih.gov |
| Peroxynitrite Reaction | Peroxynitrite (ONOO⁻) | pH-dependent | Forms both nitro and nitroso compounds | Yields and selectivity vary with pH nih.gov |
Advanced Spectroscopic Characterization Techniques
The unambiguous identification and detailed structural elucidation of this compound rely on sophisticated spectroscopic methods. While standard techniques provide basic structural information, advanced methods offer deeper insights into its molecular geometry and electronic environment.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with techniques like gas chromatography (GC) or liquid chromatography (LC) is becoming indispensable. chromatographyonline.comlcms.czacs.org Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, crucial for trace analysis and differentiating isomers. lcms.czthermofisher.com Advanced electron ionization (AEI) sources in GC-MS/MS systems can achieve exceptionally low limits of quantification, reaching into the parts-per-trillion range for some nitrosamines. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern pulse and Fourier transform NMR techniques provide much more than simple proton and carbon counts. pageplace.deelsevier.com For nitro-compounds, ¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environment of the nitro group, which is a defining feature of this compound. researchgate.net Advanced NMR experiments can also determine molecular conformation, as demonstrated in studies of nitro-substituted anilines where the spatial relationship between the alkylamino group and adjacent nitro groups was elucidated. scispace.com
Vibrational Spectroscopy: A novel approach combines in situ electrochemical Raman spectroscopy with Density Functional Theory (DFT) calculations. researchgate.net This technique allows for the detection of transient intermediate species during electrochemical reactions, providing a powerful method to validate reaction pathways involved in the formation or transformation of N-nitroamines. researchgate.net For nitroalkanes in general, IR spectroscopy identifies characteristic asymmetric and symmetric N-O stretching vibrations. orgchemboulder.com
Table 2: Advanced Spectroscopic Techniques for N-Nitroamine Characterization
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| GC/LC-HRMS/MS | Precise mass, molecular formula, fragmentation patterns | Unambiguous identification and quantification at trace levels. chromatographyonline.comlcms.czthermofisher.com |
| ¹⁵N NMR Spectroscopy | Direct characterization of the nitrogen electronic environment | Probes the key nitro functional group directly. researchgate.net |
| Advanced ¹H/¹³C NMR | Detailed molecular structure, stereochemistry, conformation | Elucidation of the 3D structure and spatial arrangement of atoms. scispace.com |
| In-situ Raman Spectroscopy with DFT | Identification of reaction intermediates | Mechanistic studies of synthesis and degradation pathways. researchgate.net |
Refined Computational Models for Predicting Chemical Behavior
Computational chemistry is a rapidly growing field that allows for the prediction of molecular properties and reaction dynamics, reducing the need for extensive and time-consuming laboratory experiments. For this compound, refined computational models are key to understanding its stability, reactivity, and potential transformation pathways.
Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms at the molecular level. rsc.org Studies have used DFT to explore the nitrosolysis of related amine structures, identifying transition states and the role of catalysts and water molecules in the reaction. rsc.org DFT is also applied to understand degradation mechanisms, such as UV-induced photolysis, by identifying the elementary reactions and subsequent radical-involved pathways. nih.gov Furthermore, DFT can be used to calculate the geometries and energies of different isomers and tautomers of nitroso- and nitro-compounds, providing a comprehensive energy profile of their potential transformations. researchgate.net
Physiologically Based Kinetic (PBK) Modeling: PBK models are used to simulate the absorption, distribution, metabolism, and excretion of chemicals in biological systems. altex.org While often applied to pharmaceuticals, this approach can be adapted to predict the bioavailable concentration and potential for endogenous formation of N-nitroamines, offering insights into their metabolic fate without animal testing. altex.org
Structure-Activity Relationships (SARs): SARs are computational methods used to predict the biological activity or potency of a chemical based on its molecular structure. lhasalimited.org For N-nitroamines, SARs are being developed to predict carcinogenic potency by identifying the structural features that most affect their activity. lhasalimited.org This allows for a systematic risk assessment of new or unstudied compounds based on data from known analogues.
Table 3: Computational Models in N-Nitroamine Research
| Model Type | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic studies, degradation analysis | Reaction energy barriers, transition state structures, isomer stability, spectroscopic properties. rsc.orgnih.govresearchgate.net |
| Physiologically Based Kinetic (PBK) Modeling | Toxicokinetics, risk assessment | Internal exposure levels, bioaccumulation potential, metabolic pathways. altex.org |
| Structure-Activity Relationship (SAR) | Carcinogenicity prediction | Potency categories, acceptable intake limits based on structural analogues. lhasalimited.org |
Role in Advanced Materials Science or Other Novel Applications (if chemically relevant)
While many small N-nitroamines are known for their use as energetic materials, future research is exploring more novel and nuanced applications where their specific chemical properties can be harnessed.
Nitric Oxide (NO) Donors: A significant emerging application for related N-nitrosoamine structures is in the development of materials that can release nitric oxide (NO), a crucial signaling molecule in many physiological processes like vasodilation and neurotransmission. nih.govresearchgate.net Researchers are designing and synthesizing polymeric N-nitrosamines that can release NO upon specific triggers, such as photoirradiation. nih.govacs.org Incorporating the N-nitroso functionality into a polymer backbone offers advantages over small-molecule donors, including improved stability, higher NO payload, and the potential for targeted delivery. nih.gov While this research has focused on N-nitrosamines, the underlying principle of N-N bond cleavage to release nitrogen oxides could inspire future research into the controlled decomposition of N-nitroamines for similar purposes.
Responsive Materials and Sensors: The chemical reactivity of the N-nitroamine functional group could potentially be leveraged in the design of responsive materials. For example, materials that change their properties (e.g., color, fluorescence) upon the cleavage of the N-NO₂ bond could be developed for sensing applications.
Advanced Material Capture and Remediation: In a reverse application, advanced materials are being developed to specifically capture and remove N-nitrosoamines and related compounds from the environment. Nanoporous materials, with their high surface area and tunable pore chemistry, are promising candidates for adsorbing these molecules. cphi-online.com Computational screening and multiscale modeling are being used to design materials with optimal chemical and structural features for the selective capture of N-nitrosamines through interactions like hydrogen bonding. cphi-online.com This materials science approach is critical for environmental remediation and for ensuring the purity of pharmaceuticals. cphi-online.comregulations.gov
Q & A
Q. What analytical methods are recommended for detecting trace levels of N-Methyl-N-nitro-1-butanamine in synthetic mixtures?
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the gold standard for trace detection of nitrosamines like this compound. Method validation should include specificity testing against structurally similar amines and optimization of ionization parameters to minimize matrix interference. Quantification requires calibration with certified reference standards and adherence to limits of detection (LOD) below 1 ng/g .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and electron ionization mass spectrometry (EI-MS) are critical for structural confirmation. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy. For example, the molecular ion peak (m/z) and fragmentation patterns should align with published spectra for nitroso compounds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its carcinogenic potential, strict occupational exposure controls are required. Use fume hoods, impermeable gloves, and closed systems for synthesis. Regular air monitoring and adherence to HTFOEL (Health-Based Temporary Occupational Exposure Limit) guidelines, derived from IRIS inhalation unit risk factors, are recommended .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Assess degradation kinetics by exposing the compound to stressors like UV light, humidity, and elevated temperatures (e.g., 40°C). Use LC-HRMS to monitor nitroso bond stability and quantify degradation products. Data should be modeled using Arrhenius equations to predict shelf-life .
Advanced Research Questions
Q. How can conflicting carcinogenicity data for this compound be resolved in risk assessment?
Discrepancies may arise from differences in bioassay models (e.g., rodent vs. in vitro). Apply weight-of-evidence approaches by comparing data across studies, prioritizing results from GLP-compliant assays. Re-evaluate HTFOEL using updated MAK (Maximum Workplace Concentration) values and IRIS slope factors .
Q. What experimental strategies mitigate false positives/negatives in nitrosamine analysis?
Implement orthogonal methods:
Q. How do pH and temperature influence the formation of this compound in amine-rich environments?
Nitrosation reactions are pH-dependent, with optimal formation occurring at pH 2–4. Elevated temperatures (>25°C) accelerate reaction rates but may degrade unstable intermediates. Use kinetic modeling (e.g., second-order rate constants) to predict formation pathways in pharmaceutical or environmental systems .
Q. What computational tools predict the environmental fate of this compound?
Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and soil adsorption coefficients (Koc). Cross-validate predictions with experimental data from aerobic/anaerobic microcosm studies .
Methodological Considerations
Q. How should researchers design a robust QA/QC framework for nitrosamine analysis?
Include:
Q. What are the key parameters for validating a synthetic route to this compound?
- Purity : ≥98% by HPLC.
- Yield : Optimize nitroso group transfer using tert-butyl nitrite or NaNO₂ under acidic conditions.
- Byproducts : Quantify residual amines and nitroso dimers via LC-HRMS.
- Scalability : Ensure reaction reproducibility at pilot scale (e.g., 1–10 kg batches) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
